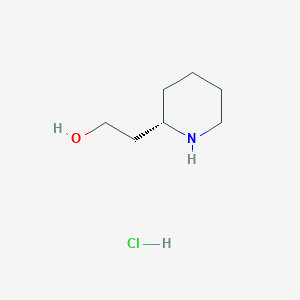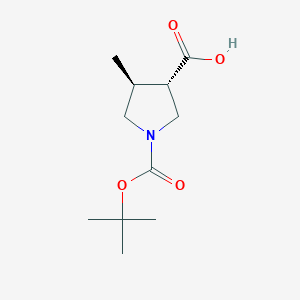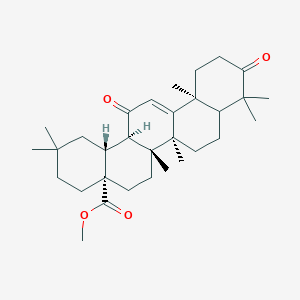
(R)-2-(pyrrolidin-3-yl)propan-2-amine
Descripción general
Descripción
(R)-2-(pyrrolidin-3-yl)propan-2-amine, also known as R-PPA, is a chemical compound that belongs to the class of psychoactive drugs. It is a derivative of amphetamine and is commonly referred to as a stimulant. R-PPA is known to have a significant impact on the central nervous system and has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
(R)-2-(pyrrolidin-3-yl)propan-2-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. This compound binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound also increases the release of glucose from the liver, which provides energy to the body. In addition, this compound has been found to enhance cognitive function, increase alertness, and improve mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-(pyrrolidin-3-yl)propan-2-amine has several advantages for use in lab experiments. It is a potent stimulant and can be used to enhance cognitive function and improve performance in various tasks. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations as well. It is a controlled substance and requires special permits for use in lab experiments. This compound is also known to have addictive properties and can lead to dependence with prolonged use.
Direcciones Futuras
There are several potential future directions for research on (R)-2-(pyrrolidin-3-yl)propan-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and may help to prevent the degeneration of neurons in the brain. Another area of interest is its use in the treatment of substance abuse disorders. This compound has been found to reduce drug-seeking behavior in animal models and may be useful in the treatment of addiction. Finally, this compound may have potential as a cognitive enhancer for healthy individuals and may be useful in improving performance in various tasks.
Aplicaciones Científicas De Investigación
(R)-2-(pyrrolidin-3-yl)propan-2-amine has been extensively studied for its potential therapeutic applications. It has been found to have a significant impact on the central nervous system and is known to enhance cognitive function, increase alertness, and improve mood. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression.
Propiedades
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAGMZXMINCCX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)


![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)